Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with methyl groups at positions 4 and 7, a 2-methoxyphenyl group at position 8, and an allyl ester at position 3. This structure combines aromaticity, electron-donating methoxy groups, and an unsaturated allyl moiety, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
prop-2-enyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-5-10-25-18(23)16-12(3)22-17(20-19-16)15(11(2)21-22)13-8-6-7-9-14(13)24-4/h5-9H,1,10H2,2-4H3 |
InChI Key |
HLURHNGNUWHPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the allyl and methoxyphenyl groups. Common reagents used in these reactions include allyl bromide, methoxybenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include sodium hydroxide and alkyl halides.
Addition: The allyl group in the compound can participate in addition reactions with electrophiles, forming new carbon-carbon bonds
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazines, including those similar to Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, exhibit promising anticancer properties. For instance, compounds derived from triazine structures have shown activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves the inhibition of specific cellular pathways that promote tumor growth.
Antimicrobial Properties
Triazine derivatives have been explored for their antimicrobial effects. Research indicates that certain synthesized compounds show activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The structural features of these compounds are crucial for their interaction with microbial targets.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of triazine derivatives. For example, some compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response . This suggests that this compound may also possess similar anti-inflammatory properties.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a series of triazine derivatives similar to this compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antibacterial Activity
Another research project focused on the antibacterial efficacy of synthesized triazine derivatives against resistant bacterial strains. Compounds were tested in vitro for their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and showed promising results with MIC values in the low micromolar range .
Mechanism of Action
The mechanism of action of Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogs, focusing on core structure, substituents, ester groups, and reported bioactivity.
Table 1: Structural and Functional Comparison
*Molecular formula and weight calculated based on structural analogs.
Key Observations:
Substituent Effects :
- The 2-methoxyphenyl group in the target compound may confer ortho-substitution effects, influencing steric interactions and electronic properties differently than the 4-methoxyphenyl in EIMTC or 4-fluorophenyl in . Methoxy groups enhance electron density, while fluorine introduces electronegativity and metabolic stability .
Ethyl and methyl esters () are more hydrolytically stable, favoring prolonged systemic exposure.
Biological Activity
Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS Number: 896669-26-4) is a synthetic compound belonging to the pyrazole family. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The structure features a pyrazolo[5,1-c][1,2,4]triazine core substituted with an allyl group and a methoxyphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 896669-26-4 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activities. A study highlighted the potential of similar compounds in inhibiting various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, pyrazole derivatives have shown efficacy against BRAF(V600E) and EGFR mutations, which are prevalent in several cancers . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. A comparative analysis showed that certain pyrazole analogs exhibited anti-inflammatory activity superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has been explored extensively. Several studies report that derivatives demonstrate notable activity against various bacterial strains and fungi. For example, modifications in the pyrazole structure have been linked to enhanced antimicrobial efficacy through mechanisms such as disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Study on Antitumor Activity
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant cancer subtypes .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of various pyrazole compounds using an animal model of induced inflammation. The results demonstrated that certain derivatives significantly reduced inflammation markers compared to control groups, indicating their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
